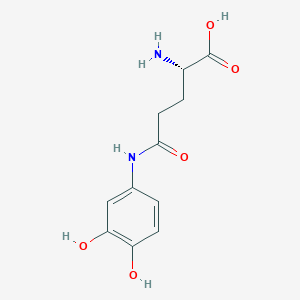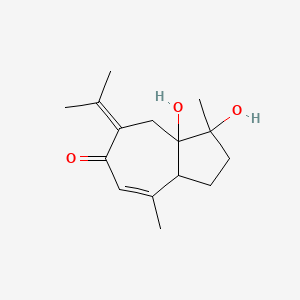
Procurcumadiol
説明
Procurcumadiol is a sesquiterpene , a natural compound extracted from Curcuma zedoaria, a plant in the ginger family . It is also found in Curcuma longa and Curcuma phaeocaulis .
Synthesis Analysis
The preparation of this compound is usually obtained by distilling and extracting the active ingredients in the rhizome of Zedoary .Molecular Structure Analysis
The molecular weight of this compound is 250.33 and its formula is C15H22O3 . The SMILES representation of its structure isO[C@@]12C@C)([H])C(C)=CC(/C(C1)=C(C)/C)=O . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, it’s worth noting that curcuminoids like this compound are generally extracted from turmeric using organic solvents such as acetone, ethylene dichloride, or ethanol .Physical and Chemical Properties Analysis
This compound has a density of 1.163±0.06 g/cm3 (Predicted), a melting point of 150-150.5 °C (Solv: benzene (71-43-2)), and a boiling point of 380.5±42.0 °C (Predicted) . It is soluble in water, easily soluble in hot water or hot ethanol .科学的研究の応用
Isolation and Identification
- Procurcumadiol is one of the sesquiterpenes isolated from Curcuma longa, a species known for its medicinal properties. It was identified alongside other compounds such as germacrone, curcumenone, and α-turmerone, and its structure was determined through spectral methods (Ohshiro, Kuroyanagi, & Ueno, 1990).
Extraction Techniques and Bioactivities
- The extraction technique used can impact the composition of extracts from Curcuma aromatica, affecting the presence of compounds like this compound. Both solvent and supercritical carbon dioxide extraction methods revealed the presence of this compound, with differences in yield and bioactivities observed between the extracts (Vijayan, Varakumar, & Singhal, 2019).
Therapeutic Applications
Nanotechnology in Drug Delivery : Research has focused on enhancing the bioavailability and therapeutic efficacy of curcumin, a compound related to this compound, through nanoencapsulation. This approach aims to overcome issues like low water solubility and rapid metabolism, thus potentially improving the delivery and effectiveness of related compounds (Karthikeyan, Senthil, & Min, 2020).
Antioxidant and Anti-inflammatory Effects : Curcuma longa extracts, containing compounds like this compound, have been studied for their antioxidant and anti-inflammatory effects. These properties suggest potential therapeutic applications in conditions like chronic mild stress and inflammation (Vasileva et al., 2017).
Challenges in Drug Development : Despite the promising pharmacological activities of curcumin and related compounds, challenges such as low bioavailability and rapid metabolism hinder their clinical effectiveness. Research efforts have been directed towards improving these aspects for potential marketing as therapeutic drugs (Hassanzadeh et al., 2020).
Analytical Studies
- Techniques for the simultaneous determination of multiple sesquiterpenes, including this compound, in Curcuma species have been developed. This approach is crucial for the quality control of herbal medicines and related products containing these compounds (Zhu et al., 2013).
作用機序
While the specific mechanism of action for Procurcumadiol is not detailed in the search results, curcumin, a related compound, acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen and inhibits lipid peroxidation as well as peroxide-induced DNA damage .
将来の方向性
While specific future directions for Procurcumadiol are not detailed in the search results, curcumin, a related compound, has been suggested to have therapeutic potential against a wide range of human diseases with numerous signaling molecules targets . This suggests that this compound may also have potential therapeutic applications that could be explored in future research.
特性
IUPAC Name |
3,3a-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,4,8a-tetrahydroazulen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-9(2)11-8-15(18)12(5-6-14(15,4)17)10(3)7-13(11)16/h7,12,17-18H,5-6,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUWIGIPGMJVMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(C)C)CC2(C1CCC2(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Procurcumadiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034721 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
129673-90-1 | |
| Record name | Procurcumadiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034721 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150 - 150.5 °C | |
| Record name | Procurcumadiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034721 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


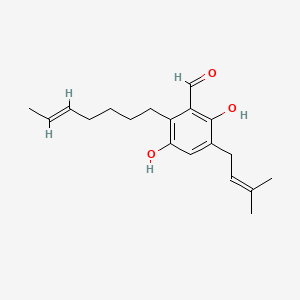


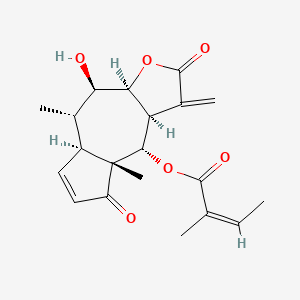

![(1S,2S,3S,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,3-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1252504.png)
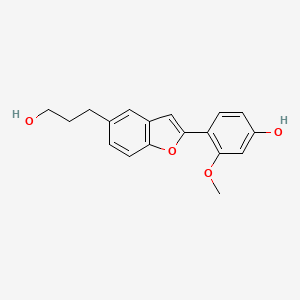
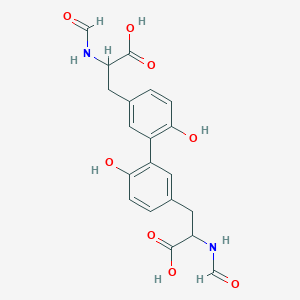
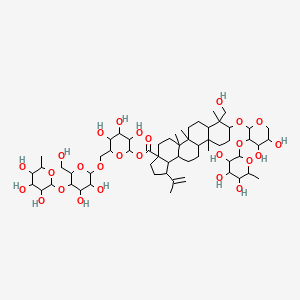
![6-Methoxy-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B1252512.png)
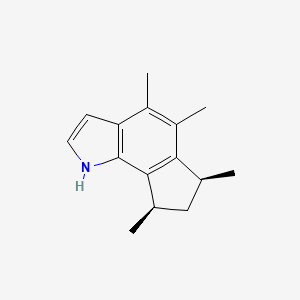
![5-[2-[2-[2-[2-[4-(3-Azidoanilino)-6-methoxyquinazolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B1252515.png)
